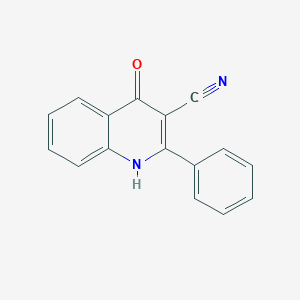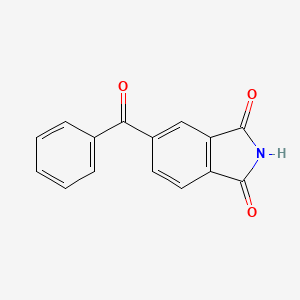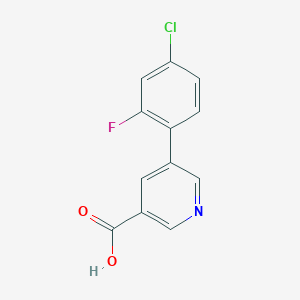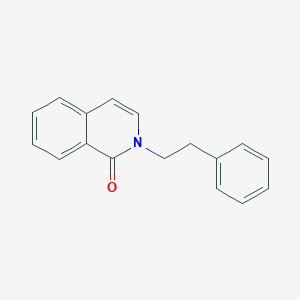
N-Phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylquinoline-4-carboxamide: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylquinoline-4-carboxamide typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form a quinoline derivative.
Amidation: The quinoline derivative undergoes amidation to introduce the carboxamide group.
Reduction: The nitro group is reduced to an amine group.
Acylation and Amination: The final steps involve acylation and amination to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Transition-metal catalyzed methods are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Phenylquinoline-4-carboxamide can undergo oxidation reactions to form quinoline-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Substitution reactions can occur at the phenyl or quinoline ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline and phenyl derivatives.
Scientific Research Applications
N-Phenylquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenylquinoline-4-carboxamide involves the inhibition of specific molecular targets. For example, it has been shown to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to antimalarial activity . The compound’s interaction with molecular targets and pathways is crucial for its pharmacological effects.
Comparison with Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share a similar quinoline core structure and exhibit comparable pharmacological activities.
Phenylquinoline derivatives: These compounds have a phenyl group attached to the quinoline ring and show similar biological activities.
Uniqueness: N-Phenylquinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets, such as PfEF2, sets it apart from other quinoline derivatives .
Properties
CAS No. |
92119-01-2 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C16H12N2O/c19-16(18-12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H,(H,18,19) |
InChI Key |
WACMEQVZTAUIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)





![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)




